molecular formula C17H19FN4O2 B2544934 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946225-50-9

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2544934
CAS No.: 946225-50-9
M. Wt: 330.363
InChI Key: DWPBZYFFNBNRFX-UHFFFAOYSA-N
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Description

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorobenzoyl group and a methoxymethylpyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzoyl chloride with piperazine to form 4-(2-fluorobenzoyl)piperazine. This intermediate is then reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but studies have shown that it can act as an inhibitor or modulator of certain biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBZYFFNBNRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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